molecular formula C28H26F28O9P+ B13757677 Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate CAS No. 110086-60-7

Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate

Cat. No.: B13757677
CAS No.: 110086-60-7
M. Wt: 1069.4 g/mol
InChI Key: XNZIIITWIJPQOJ-UHFFFAOYSA-N
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Description

Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the reaction of dihexyl phosphite with heptafluorobutyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where dihexyl phosphite and heptafluorobutyric anhydride are reacted in a specialized reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphonic acids, phosphines, and various substituted derivatives of the original compound .

Scientific Research Applications

Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can interact with negatively charged sites on proteins, while the heptafluorobutanoyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate is unique due to the presence of both phosphonium and heptafluorobutanoyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Properties

CAS No.

110086-60-7

Molecular Formula

C28H26F28O9P+

Molecular Weight

1069.4 g/mol

IUPAC Name

dihexoxy(oxo)phosphanium;2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C12H26O3P.2C8F14O3/c1-3-5-7-9-11-14-16(13)15-12-10-8-6-4-2;2*9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22/h3-12H2,1-2H3;;/q+1;;

InChI Key

XNZIIITWIJPQOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCO[P+](=O)OCCCCCC.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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